molecular formula C35H46O9 B12300930 1-Tigloyltrichilinin

1-Tigloyltrichilinin

Cat. No.: B12300930
M. Wt: 610.7 g/mol
InChI Key: BWZFKQGYVOURJC-GIJQJNRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-Tigloyltrichilinin undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction often involves nucleophiles such as halides or amines under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-Tigloyltrichilinin has been widely investigated for its applications in various fields:

Mechanism of Action

The mechanism of action of 1-Tigloyltrichilinin involves its interaction with specific molecular targets and pathways. It exerts its effects by modulating inflammatory pathways and inhibiting the production of pro-inflammatory cytokines. This leads to a reduction in inflammation and pain.

Comparison with Similar Compounds

1-Tigloyltrichilinin is unique due to its specific molecular structure and biological activities. Similar compounds include:

  • Kulolactone
  • Methyl kulonate
  • Salanin
  • β-Sitosterol

These compounds share some structural similarities but differ in their specific biological activities and applications .

Properties

Molecular Formula

C35H46O9

Molecular Weight

610.7 g/mol

IUPAC Name

[4,16-diacetyloxy-6-(furan-3-yl)-11-hydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C35H46O9/c1-9-18(2)31(39)44-27-15-25(42-19(3)36)32(5)17-41-28-29(32)35(27,8)24-14-26(43-20(4)37)33(6)22(21-12-13-40-16-21)10-11-23(33)34(24,7)30(28)38/h9,11-13,16,22,24-30,38H,10,14-15,17H2,1-8H3/b18-9+

InChI Key

BWZFKQGYVOURJC-GIJQJNRQSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CC(C2(COC3C2C1(C4CC(C5(C(CC=C5C4(C3O)C)C6=COC=C6)C)OC(=O)C)C)C)OC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CC(C2(COC3C2C1(C4CC(C5(C(CC=C5C4(C3O)C)C6=COC=C6)C)OC(=O)C)C)C)OC(=O)C

Origin of Product

United States

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